The compound 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol is a complex organic molecule with significant biological applications. It is classified as a triazole derivative, which is known for its diverse pharmacological properties. The chemical structure is characterized by the presence of a triazole ring, a phenolic group, and a pyridinylamino substituent.
This compound is cataloged under the CAS number 82619-95-2 and has a molecular formula of C19H15N5O, with a molecular weight of approximately 329.36 g/mol. The InChIKey for this compound is DEIBCGHQBGZDHO-UHFFFAOYSA-N. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure, which are often utilized in medicinal chemistry for their bioactive properties .
The synthesis of 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization. One common method includes:
Technical details such as reaction conditions (temperature, solvent choice) and purification methods (e.g., recrystallization or chromatography) are crucial for obtaining high yields and purity .
The molecular structure of 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol features:
The structural representation can be summarized using its SMILES notation: Oc1ccccc1c2nnc(Nc3ccncc3)n2c4ccccc4. This notation indicates the connectivity of atoms within the molecule .
The compound can participate in various chemical reactions typical for aromatic compounds and nitrogen-containing heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .
The mechanism of action for 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific biological targets such as enzymes or receptors. Triazole derivatives are known to exhibit:
The exact mechanism often involves binding to active sites on target proteins, leading to inhibition or modulation of their activity .
The physical properties include:
Chemical properties include:
The compound has several scientific applications:
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4